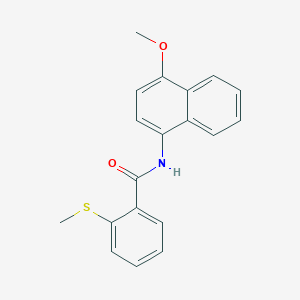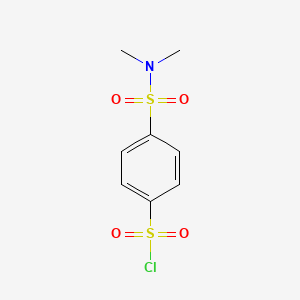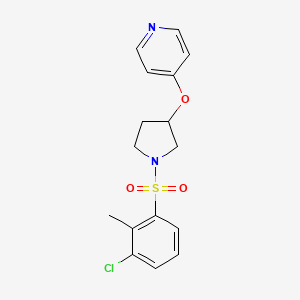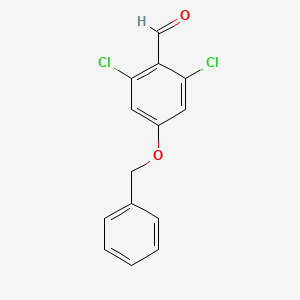![molecular formula C24H21N3OS B2699291 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-33-0](/img/structure/B2699291.png)
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C24H21N3OS and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CDK2 Inhibition and Anti-proliferative Activity
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one belongs to a class of molecules that have been investigated for their potential in cancer treatment through CDK2 inhibition. A study by Abdel-Rahman et al. (2021) explored new pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties for their in vitro ability to inhibit the CDK2 enzyme. Among the synthesized compounds, several showed significant CDK2 inhibitory activity and demonstrated cytotoxicity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. This suggests the potential of these compounds, including the one , in developing anti-cancer therapies by targeting the CDK2/cyclin A2 enzyme pathway. The molecular docking study further supports their role as CDK2 inhibitors, aligning with the binding mode of reference compounds in the active site of the CDK2 enzyme (Abdel-Rahman et al., 2021).
Antimicrobial Activity
In the realm of antimicrobial research, compounds with a naphthylmethyl group have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. A study by Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, assessing their antimicrobial properties. The results indicated moderate to strong antimicrobial activity, suggesting the potential use of these compounds, including derivatives of the main compound , in developing new antimicrobial agents (Chioma et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one provide valuable insights into their structure and potential applications. For example, Subasri et al. (2017) detailed the crystal structures of similar thioacetamide derivatives, providing foundational knowledge for understanding the physical and chemical properties of these compounds. This type of research is crucial for the development of new pharmaceuticals and materials with specific desired properties (Subasri et al., 2017).
Propriétés
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24-26-23(29-16-19-9-3-8-18-7-1-2-10-20(18)19)21-11-4-12-22(21)27(24)15-17-6-5-13-25-14-17/h1-3,5-10,13-14H,4,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAAIYCBFKKXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)



![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)

![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)



![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)


![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)